2-Amino-4-(p-methylphenylthio)-1-nitrobenzene
Overview
Description
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene is an organic compound that features both amino and nitro functional groups attached to a benzene ring, along with a p-methylphenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 4-(p-methylphenylthio)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.
Amination: The nitro compound is then subjected to reduction, often using a reducing agent such as iron powder in the presence of hydrochloric acid, to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Halogenated derivatives at ortho or para positions.
Scientific Research Applications
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of amino and nitro groups on biological systems.
Mechanism of Action
The mechanism of action of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions, influencing the activity of the target molecules. The p-methylphenylthio group can enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene
- 2-Amino-4-(p-methylphenylthio)-1-nitrosobenzene
- 2-Amino-4-(p-methylphenylthio)-1-chlorobenzene
Uniqueness
This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. The p-methylphenylthio substituent further enhances its properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-2-4-10(5-3-9)18-11-6-7-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMIYTDFWDHSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606084 | |
Record name | 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52143-73-4 | |
Record name | 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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